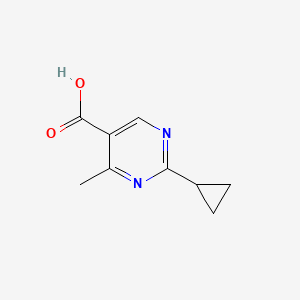

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-7(9(12)13)4-10-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLXWOKIRNVYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624525 | |

| Record name | 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954233-05-7 | |

| Record name | 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical characteristics of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, a functionality of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The unique structural combination of a carboxylic acid group, a methyl group, and a cyclopropyl ring on the pyrimidine scaffold suggests its potential as a versatile building block in the synthesis of novel therapeutic agents.[2]

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid (CAS No: 954233-05-7). Understanding these properties is paramount for researchers and drug development professionals, as they fundamentally influence a molecule's behavior in both chemical and biological systems, dictating everything from reaction kinetics and formulation strategies to pharmacokinetic profiles like absorption, distribution, metabolism, and excretion (ADME). This document consolidates predicted data with detailed, field-proven experimental protocols to offer a robust framework for its application in a research setting.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical properties. This information serves as the primary identifier and provides an initial overview of the compound's nature. Commercially, it is often available as a solid with a purity of 95% or higher.[3][4]

| Property | Value | Source(s) |

| CAS Number | 954233-05-7 | [3][4][5][6][7] |

| Molecular Formula | C₉H₁₀N₂O₂ | [3][6] |

| Molecular Weight | 178.19 g/mol | [3] |

| Exact Mass | 178.07400 Da | [6] |

| Appearance | Typically a white to off-white solid | [8] |

Predicted Physicochemical Data

While experimental determination provides the most accurate data, computational predictive models offer valuable, time-efficient insights during the early stages of research. These predictions are derived from the molecule's structure using established algorithms and can effectively guide experimental design.

| Property | Predicted Value | Source(s) |

| Boiling Point | 351.9 ± 22.0 °C | [5] |

| Density | 1.343 ± 0.06 g/cm³ | [5] |

| pKa (Acidity) | 2.73 ± 0.29 | [5] |

| XlogP3 (Lipophilicity) | 1.0 | [9] |

Solubility Profile

Solubility is a critical parameter that affects a compound's bioavailability and suitability for various experimental assays. The structure of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, containing both a polar carboxylic acid group and non-polar cyclopropyl and pyrimidine rings, suggests a nuanced solubility profile. It is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[8] Aqueous solubility, however, is highly dependent on pH due to the ionizable carboxylic acid group.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, a self-validating system that ensures equilibrium is reached.

Causality: The core principle is to saturate a solvent with the compound and measure the concentration of the dissolved solute. Using a buffer system is crucial for aqueous solubility to control the ionization state of the molecule, which significantly impacts its solubility.

Methodology:

-

Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 5.0, 7.4) and select relevant organic solvents (e.g., DMSO, Methanol).

-

Addition of Compound: Add an excess amount of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid to a known volume of each solvent in separate sealed vials. The excess solid is necessary to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved. A preliminary time-to-equilibrium study can validate the required duration.

-

Phase Separation: Cease agitation and allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation.

-

Quantification: Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

-

Calculation: Calculate the solubility in mg/mL or µM using the measured concentration and the dilution factor.

Caption: Shake-Flask Method Workflow.

Acidity and Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this value is fundamental to predicting its charge state in physiological environments, which governs membrane transport, receptor binding, and solubility.[10] The predicted pKa of ~2.73 suggests it is a moderately strong organic acid.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable method for pKa determination.[11] It involves monitoring pH changes as a titrant is incrementally added to the sample solution.

Causality: The titration of a weak acid (the compound) with a strong base (e.g., NaOH) generates a characteristic sigmoidal curve when plotting pH versus the volume of titrant added. The inflection point of this curve corresponds to the pH where half of the acid has been neutralized, which, by definition, is the pKa.[12]

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., water with a small amount of methanol to ensure initial solubility) to a final concentration of approximately 1-10 mM.

-

Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.[11]

-

Initial Acidification: For a carboxylic acid, first titrate with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure the compound is fully protonated.

-

Titration: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette. Record the pH reading after each addition, allowing the system to stabilize.[11]

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. Determine the equivalence point from the first derivative of the titration curve. The pKa is the pH value at the half-equivalence point.

Caption: Potentiometric Titration Workflow.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[13] It is a cornerstone parameter in drug design, heavily influencing membrane permeability and plasma protein binding. The predicted XlogP3 value of 1.0 suggests the compound has a relatively balanced hydrophilic-lipophilic character.[9]

Experimental Protocol: LogP Determination (Shake-Flask Method)

The shake-flask method remains the definitive technique for LogP measurement.[13]

Causality: The method directly measures the equilibrium distribution of the compound between two immiscible liquid phases: n-octanol (simulating a lipid environment) and a pH-controlled aqueous buffer. The ratio of the concentrations in the two phases gives the partition coefficient, P.

Methodology:

-

Phase Pre-saturation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The starting concentration should be chosen to ensure accurate quantification in both phases.

-

Partitioning: Combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer in a sealed vial. The pH of the buffer should be chosen such that the compound is in its neutral form (for this molecule, a pH < 1.0 is ideal to suppress ionization).

-

Equilibration: Agitate the vial for several hours to facilitate partitioning and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Shake-Flask LogP Workflow.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming molecular structure and ensuring sample purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

-

Carboxylic Acid (COOH): A broad singlet, typically downfield (>10 ppm).

-

Pyrimidine Ring (C6-H): A singlet in the aromatic region (likely 8.5-9.0 ppm).

-

Methyl Group (CH₃): A singlet in the aliphatic region (likely 2.5-3.0 ppm).

-

Cyclopropyl Group (CH, CH₂): A complex set of multiplets in the upfield aliphatic region (0.5-2.0 ppm), characteristic of the strained three-membered ring system.[14]

-

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands confirming the presence of key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches (Pyrimidine Ring): Multiple bands in the 1450-1650 cm⁻¹ region.

-

C-H Stretches (Aliphatic): Bands just below 3000 cm⁻¹.

-

Chemical Stability and Reactivity

-

Storage and Stability: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location to ensure its long-term stability.[7] It is generally stable under standard laboratory conditions, but as a carboxylic acid, it is incompatible with strong bases.

-

Chemical Reactivity: The reactivity is dominated by the carboxylic acid and pyrimidine moieties.

-

Carboxylic Acid Group: Can readily undergo standard reactions such as esterification with alcohols or amidation with amines to produce various derivatives.[8]

-

Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can make it susceptible to nucleophilic substitution reactions under certain conditions, although the specific reactivity would need experimental validation.

-

Conclusion

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid possesses a well-defined set of physicochemical properties that make it an intriguing candidate for further investigation in chemical and pharmaceutical research. Its moderate acidity, balanced lipophilicity, and predictable reactivity provide a solid foundation for its use as a scaffold in synthetic chemistry. The protocols and data presented in this guide offer a comprehensive framework for researchers to handle, analyze, and strategically employ this compound in their development programs, ensuring both scientific integrity and experimental efficiency.

References

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. Available from: [Link]

-

CAS 954233-05-7 | 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid. Available from: [Link]

-

5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid - PubChem. Available from: [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. Available from: [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. Available from: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available from: [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. Available from: [Link]

-

How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Publications. Available from: [Link]

-

2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid - PubChemLite. Available from: [Link]

-

pKa Data Compiled by R. Williams - Organic Chemistry Data. Available from: [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. Available from: [Link]

-

PKa determination by 1H NMR spectroscopy - An old methodology revisited - ResearchGate. Available from: [Link]

-

Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). - ResearchGate. Available from: [Link]

-

Development of Methods for the Determination of pKa Values - Semantic Scholar. Available from: [Link]

- WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents.

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available from: [Link]

-

Npc322714 | C22H38O2 | CID 534619 - PubChem - NIH. Available from: [Link]

-

Organic Syntheses Procedure. Available from: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 954233-05-7 | 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid - Moldb [moldb.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid CAS#: 954233-05-7 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. Buy 2-Cyclopropyl-4-ethylpyrimidine-5-carboxylic acid (EVT-13309723) [evitachem.com]

- 9. PubChemLite - 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Spectral Analysis of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectral data for the novel heterocyclic compound, 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid. With a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol , this compound holds significant interest in medicinal chemistry and drug discovery.[1] The elucidation of its structure through spectroscopic techniques is paramount for its characterization and further development. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the resulting spectra.

Introduction: The Structural Significance of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid

The unique architecture of this molecule, featuring a pyrimidine core substituted with a cyclopropyl ring, a methyl group, and a carboxylic acid, suggests a range of potential pharmacological activities. Pyrimidine derivatives are known to exhibit a wide array of biological effects, including anti-inflammatory and anticancer properties. The cyclopropyl group can enhance metabolic stability and binding affinity, making this compound a promising scaffold for drug design. Accurate spectral analysis is the cornerstone of confirming its chemical identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. For 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, both ¹H and ¹³C NMR will offer distinct and complementary information.

Experimental Protocol: NMR Analysis

A standard approach for acquiring NMR spectra for this compound would involve dissolving a 5-10 mg sample in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with the latter being more suitable for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton. Tetramethylsilane (TMS) is typically used as an internal standard. Spectra would be acquired on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic proton on the pyrimidine ring, the methyl protons, the cyclopropyl protons, and the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Pyrimidine-H (C6-H) | 8.5 - 9.0 | Singlet (s) | N/A | 1H |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet (br s) | N/A | 1H |

| Methyl (-CH₃) | 2.5 - 2.8 | Singlet (s) | N/A | 3H |

| Cyclopropyl-CH | 1.8 - 2.2 | Multiplet (m) | ~3-8 | 1H |

| Cyclopropyl-CH₂ | 0.9 - 1.5 | Multiplet (m) | ~3-8 | 4H |

-

Rationale: The pyrimidine proton is expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms and the adjacent carboxylic acid group. The carboxylic acid proton signal will be a broad singlet at a very downfield chemical shift, a characteristic feature.[2] The methyl protons will appear as a sharp singlet. The cyclopropyl protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal couplings, appearing in the upfield region, a hallmark of cyclopropyl groups.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Pyrimidine-C2 | 160 - 165 |

| Pyrimidine-C4 | 155 - 160 |

| Pyrimidine-C6 | 140 - 145 |

| Pyrimidine-C5 | 120 - 125 |

| Methyl (-CH₃) | 20 - 25 |

| Cyclopropyl-CH | 15 - 20 |

| Cyclopropyl-CH₂ | 5 - 10 |

-

Expertise & Experience: The carbonyl carbon of the carboxylic acid is expected at the downfield end of the spectrum.[4] The pyrimidine ring carbons will have distinct chemical shifts influenced by the nitrogen atoms and the substituents. The carbons of the cyclopropyl group will characteristically appear at very upfield chemical shifts.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Analysis

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This method is rapid and requires minimal sample preparation.

Predicted IR Absorption Bands

The IR spectrum of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid will be characterized by the following key absorption bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic/Methyl) | 2900 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=N and C=C Stretch (Pyrimidine) | 1500 - 1650 | Medium to Strong |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Medium |

-

Trustworthiness: The most prominent and diagnostic feature will be the very broad O-H stretching band of the carboxylic acid, often spanning from 2500 to 3300 cm⁻¹.[2][5] This broadness is due to hydrogen bonding. The sharp, strong carbonyl (C=O) stretch is also a key indicator of the carboxylic acid functionality.[2] The pyrimidine ring will show characteristic C=N and C=C stretching vibrations.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

For a compound like this, Electrospray Ionization (ESI) would be a suitable ionization technique, coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Predicted Mass Spectrum

The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound.

| Ion | Predicted m/z |

| [M+H]⁺ | 179.0815 |

| [M+Na]⁺ | 201.0634 |

| [M-H]⁻ | 177.0669 |

-

Authoritative Grounding: The predicted m/z values are based on the molecular formula C₉H₁₀N₂O₂. The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for carboxylic acids include the loss of water ([M-H₂O]⁺), the hydroxyl group ([M-OH]⁺), and the entire carboxyl group ([M-COOH]⁺).[6][7] The pyrimidine and cyclopropyl rings can also undergo characteristic fragmentation. The stability of the pyrimidine ring may lead to fragments where this core structure is preserved.

Integrated Spectral Analysis Workflow

The interpretation of spectral data is most powerful when all techniques are used in concert. The following diagram illustrates the logical workflow for the structural elucidation of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid.

Caption: Integrated workflow for structural elucidation.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid. The predicted spectral data presented in this guide, grounded in established spectroscopic principles, offer a robust framework for researchers to verify the synthesis and purity of this promising compound. This detailed analytical understanding is a critical step in advancing its potential applications in drug development and beyond.

References

-

Moldb. 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid. Available at: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

YouTube. Spectroscopy of carboxylic acids and their derivatives. Available at: [Link]

-

YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

Sources

- 1. 954233-05-7 | 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid - Moldb [moldb.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. youtube.com [youtube.com]

Technical Guide: Biological Potential of Pyrimidine Carboxylic Acid Derivatives

Executive Summary: The Carboxylate Vector

Pyrimidine derivatives constitute the backbone of modern chemotherapy and antiviral arsenals (e.g., 5-fluorouracil, zidovudine). However, pyrimidine carboxylic acid derivatives —specifically those substituted at the C4 and C5 positions—represent an evolving chemical space distinct from standard nucleoside analogues.

The carboxylic acid moiety serves as a versatile "warhead" precursor. It allows for the rapid generation of amides, esters, and hydroxamic acids, facilitating high-affinity interactions with metalloenzymes (via chelation) and hydrophobic pockets (via amide linkers). This guide analyzes the therapeutic utility of these derivatives, focusing on oncology, regenerative medicine, and antimicrobial resistance.

Chemical Space & Synthesis Strategies

Accessing the pyrimidine carboxylic acid scaffold requires distinct synthetic logic depending on the position of the carboxylate group.

Structural Classification

-

Pyrimidine-4-carboxylic acids (Orotic acid derivatives): Often derived from condensation reactions (e.g., aspartic acid + carbamoyl phosphate biosynthetically, or synthetic condensation of keto-esters). Key for accessing kinase inhibitors.

-

Pyrimidine-5-carboxylic acids: Frequently synthesized via the Biginelli reaction or Vilsmeier-Haack formylation followed by oxidation. These are privileged scaffolds for antimicrobial hydroxamic acids.

Critical Synthetic Workflow

The following diagram outlines the logical flow for diversifying the pyrimidine carboxylate core.

Figure 1: Divergent synthetic pathways from the pyrimidine ester scaffold. The choice of downstream functionalization dictates biological selectivity.

Therapeutic Mechanisms & Biological Activities[1][2][3][4][5][6][7][8][9][10]

Oncology: NAPE-PLD Inhibition

Recent SAR studies have identified pyrimidine-4-carboxamides as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) .[1][2] This enzyme regulates lipid signaling in the brain and tumors.

-

Mechanism: The amide linker positions a hydrophobic tail into the lipid-binding pocket of NAPE-PLD, while the pyrimidine ring stacks against aromatic residues (Trp/Phe) in the active site.

-

Key Insight: Substitution at the C6 position (e.g., with morpholine or piperidine) significantly modulates solubility and blood-brain barrier (BBB) permeability [1].

Regenerative Medicine: BMP2/SMAD1 Activation

A breakthrough application of pyrimidine derivatives is in bone tissue engineering. Specific derivatives function as osteogenic agents by activating the Bone Morphogenetic Protein 2 (BMP2) signaling cascade.[3]

Figure 2: Activation of the BMP2/SMAD1 osteogenic pathway by pyrimidine derivatives.[3] The ligand mimics BMP2, triggering SMAD phosphorylation and nuclear translocation [2].

Antimicrobial: Metal Chelation

Pyrimidine-5-carboxylic acid hydroxamates exhibit potent antimicrobial activity against Gram-positive bacteria.

-

Mechanism: The hydroxamic acid group (

) acts as a bidentate ligand, chelating essential metal ions (Fe -

Efficacy: These derivatives often outperform standard antibiotics in resistant strains due to this non-traditional target mechanism [3].

Structure-Activity Relationship (SAR) Atlas

The following table summarizes the impact of substitutions on the pyrimidine carboxylic acid core.

| Position | Substituent Group | Effect on Activity | Target Indication |

| C2 | Methyl/Phenyl | Enhances lipophilicity; stabilizes receptor binding via hydrophobic interactions. | Anticancer / Anti-inflammatory |

| C4 | Carboxamide | Critical Pharmacophore. Linker length determines specificity for NAPE-PLD vs. Kinases. | CNS / Oncology |

| C4 | Carboxylic Acid | Weak activity (poor permeability); primarily a synthetic intermediate. | Prodrugs |

| C5 | Hydroxamic Acid | High affinity for metal ions (Fe, Zn). | Antimicrobial (Siderophore mimic) |

| C5 | Carbonitrile | Increases polarity; often serves as a bioisostere for carbonyls. | Antiviral |

| C6 | Morpholine | Improves water solubility and metabolic stability. | General Drug-likeness |

| C6 | Halogen (Cl/Br) | Reactive handle for further substitution (S | Synthetic Utility |

Experimental Protocols

Protocol: Synthesis of Pyrimidine-4-Carboxamide Derivatives

Objective: To synthesize a library of amide derivatives from 2-chloropyrimidine-4-carboxylic acid for SAR evaluation.

Reagents:

-

2-Chloropyrimidine-4-carboxylic acid (1.0 eq)

-

Amine (R-NH

) (1.1 eq) -

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

DMF (Anhydrous)[4]

Step-by-Step Methodology:

-

Activation: Dissolve 2-chloropyrimidine-4-carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU in one portion. Stir for 10 minutes at room temperature to form the activated ester. Note: Color change to yellow/orange is typical.

-

Amidation: Add the specific amine (R-NH

) dropwise. -

Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS (Target mass [M+H]

).-

Expert Tip: If the reaction is sluggish, heat to 50°C. Avoid higher temperatures to prevent displacement of the C2-chloro group if it is intended to be preserved for a second diversification step.

-

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), sat. NaHCO

, and brine. Dry over Na -

Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate the antiproliferative activity of synthesized derivatives.

-

Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at 5,000 cells/well. Incubate for 24h.

-

Treatment: Dissolve pyrimidine derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Add to wells (Final DMSO < 0.5%).

-

Incubation: Incubate for 48h or 72h at 37°C, 5% CO

. -

Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Remove medium. Add DMSO (100 µL) to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC

using non-linear regression (GraphPad Prism).-

Validation: Include 5-Fluorouracil or Doxorubicin as a positive control.

-

References

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Link

-

Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Advances. Link

-

Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes. Journal of Chemical and Pharmaceutical Research. Link

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences. Link

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Medicinal Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid (CAS 954233-05-7): A Key Intermediate in the Synthesis of Dabrafenib

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the inhibition of the mitogen-activated protein kinase (MAPK) pathway has emerged as a cornerstone of treatment for various malignancies. Central to this pathway is the BRAF kinase, a serine/threonine-protein kinase that, when mutated, can drive oncogenesis in a significant portion of melanomas, as well as other cancers.[1][2] Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinases, represents a major advancement in the treatment of BRAF-mutant cancers.[1][3][4] This technical guide focuses on a critical building block in the synthesis of Dabrafenib: 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid (CAS 954233-05-7).

This document will provide a comprehensive overview of the known properties of this key intermediate, delve into its role in the synthesis of Dabrafenib, and present detailed, field-proven insights into the experimental protocols used to characterize the final active pharmaceutical ingredient.

Physicochemical Properties of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful synthesis and scale-up. While a complete experimental dataset for 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid is not exhaustively published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 954233-05-7 | [5][6] |

| Molecular Formula | C₉H₁₀N₂O₂ | [6] |

| Molecular Weight | 178.19 g/mol | [6] |

| Boiling Point (Predicted) | 351.9 ± 22.0 °C | |

| Density (Predicted) | 1.343 ± 0.06 g/cm³ | |

| Purity (Typical) | ≥95% | [6] |

Note: Some properties are based on computational predictions and should be confirmed experimentally.

Synthesis of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid: A Conceptual Workflow

A general approach to pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. In the case of 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid, the key starting materials would likely be a cyclopropyl-containing amidine and a four-carbon building block with the required methyl and carboxylic acid functionalities.

The following diagram illustrates a conceptual workflow for the synthesis:

Caption: Conceptual workflow for the synthesis of 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid.

The Role of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid in the Synthesis of Dabrafenib

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid serves as a crucial scaffold upon which the final structure of Dabrafenib is assembled. The carboxylic acid group of this intermediate is activated and then coupled with the aniline moiety of the other major fragment of the Dabrafenib molecule.

The following diagram illustrates the key coupling step in the synthesis of Dabrafenib:

Caption: Key amide coupling reaction in the synthesis of Dabrafenib.

Characterization of Dabrafenib: Experimental Protocols

Once synthesized, the biological activity of Dabrafenib must be rigorously characterized. The following sections provide detailed, step-by-step methodologies for key experiments.

BRAF Kinase Inhibition Assay

Objective: To determine the in vitro potency of Dabrafenib in inhibiting the enzymatic activity of BRAF kinases, particularly the V600E mutant.

Principle: This assay typically utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) format. A recombinant BRAF kinase phosphorylates a biotinylated substrate peptide. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are then added. Phosphorylation of the substrate brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal that is proportional to kinase activity.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of Dabrafenib in DMSO.

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of recombinant BRAF V600E kinase in kinase reaction buffer.

-

Prepare a solution of biotinylated MEK1 substrate peptide in kinase reaction buffer.

-

Prepare a solution of ATP in kinase reaction buffer.

-

Prepare a detection mix containing a europium-labeled anti-phospho-MEK1 antibody and streptavidin-APC in a detection buffer (e.g., 20 mM Tris-HCl, pH 7.5, 20 mM EDTA, 0.1% BSA).

-

-

Assay Procedure:

-

Add 2 µL of the Dabrafenib serial dilution to the wells of a low-volume 384-well plate.

-

Add 4 µL of the BRAF V600E kinase solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated MEK1 substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the detection mix.

-

Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

-

-

Data Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the ratio of the 665 nm to 620 nm signals.

-

Plot the signal ratio against the logarithm of the Dabrafenib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of Dabrafenib on cancer cell lines, particularly those harboring BRAF mutations.

Principle: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Assay Procedure:

-

Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well).

-

Allow cells to adhere overnight.

-

Prepare a serial dilution of Dabrafenib in culture medium.

-

Remove the old medium from the wells and add 100 µL of the Dabrafenib dilutions.

-

Incubate the plates for 72 hours.

-

-

Data Acquisition:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the Dabrafenib concentration.

-

Calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression analysis.

-

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Dabrafenib in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with Dabrafenib, and tumor growth is monitored over time.

Protocol:

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice).

-

Acclimate the animals for at least one week before the start of the experiment.

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of BRAF-mutant human melanoma cells (e.g., A375) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Treatment:

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare a formulation of Dabrafenib for oral gavage (e.g., in 0.5% hydroxypropyl methylcellulose).

-

Administer Dabrafenib or the vehicle control to the mice daily.[2]

-

-

Efficacy Assessment:

-

Measure tumor dimensions with calipers two to three times per week.

-

Calculate tumor volume using the formula: (Length × Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by immunohistochemistry for pERK).

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Perform statistical analysis to compare the tumor growth in the treated groups versus the control group.

-

Signaling Pathway and Mechanism of Action

Dabrafenib exerts its therapeutic effect by selectively inhibiting the BRAF kinase, a key component of the MAPK signaling pathway. In cancers with activating BRAF mutations (most commonly V600E), the BRAF protein is constitutively active, leading to uncontrolled downstream signaling through MEK and ERK, which in turn promotes cell proliferation and survival.[1][3]

The following diagram illustrates the mechanism of action of Dabrafenib:

Caption: Mechanism of action of Dabrafenib in inhibiting the MAPK signaling pathway.

Conclusion

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is a pivotal chemical entity in the synthesis of the targeted anti-cancer drug Dabrafenib. Its specific structure provides the necessary scaffold for the construction of a potent and selective BRAF inhibitor. A thorough understanding of its properties and its role in the synthetic pathway, coupled with robust in vitro and in vivo characterization of the final drug product, is essential for the successful development of such life-saving therapies. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to advance their work in this critical area of oncology.

References

-

2-Methylpyrimidine-4-carboxylic acid (13627-49-1). (n.d.). Chemchart. Retrieved February 2, 2026, from [Link]

-

2-Cyclopropyl-4-methyl-pyrimidine-5-carboxylic acid|954233-05-7. (n.d.). Chemspace. Retrieved February 2, 2026, from [Link]

- Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362.

- King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS ONE, 8(7), e67583.

-

Pyrimidines Archives - Page 11 of 56 - Alchem.Pharmtech. (n.d.). Retrieved February 2, 2026, from [Link]

-

73101-65-2 | MFCD07367669 | Benzo[d]isoxazol-3-yl-methanesulfonyl chloride | AA Blocks. (n.d.). Retrieved February 2, 2026, from [Link]

- Patel, D., et al. (2020). Application and Impact of Human Dose Projection from Discovery to Early Drug Development. The AAPS Journal, 22(1), 18.

-

Vashisht, Gopal, et al. "Dabrafenib induces Mcl-1 expression in melanoma cells." ResearchGate, 2015, .

Sources

- 1. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. selleckchem.com [selleckchem.com]

- 5. PubChemLite - 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 6. 954233-05-7 | 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid - Moldb [moldb.com]

- 7. researchgate.net [researchgate.net]

Thermal Stability & Decomposition Profile: 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid

[1]

Executive Summary

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid (CAS: 954233-05-7) is a critical heterocyclic building block utilized in the synthesis of statins and antiviral therapeutics.[1][2] While chemically robust under ambient conditions, this compound presents specific thermal hazards during process scale-up.[1]

This guide provides a technical analysis of its thermal stability, focusing on the decarboxylation potential inherent to electron-deficient heteroaromatic acids.[1] It outlines the mechanistic pathways of decomposition and establishes a self-validating framework for thermal characterization (DSC/TGA/ARC) to ensure process safety.

Physicochemical Stress Points

To understand the thermal behavior of this molecule, we must first isolate its reactive moieties. The stability profile is governed by the competition between the pyrimidine ring's electron-withdrawing nature and the strain energy of the cyclopropyl group.[1]

| Moiety | Thermal Risk Factor | Mechanism of Failure |

| Pyrimidine-5-COOH | High | Decarboxylation. The electron-deficient pyrimidine ring stabilizes the transition state for CO₂ loss, especially in the presence of proton sources or high heat (>150°C).[1] |

| Cyclopropyl Group | Moderate | Ring Opening/Isomerization. Cyclopropane rings possess ~27.5 kcal/mol of strain energy.[1] While kinetically stable, temperatures exceeding 200°C can trigger radical ring opening or rearrangement to propenyl derivatives. |

| 4-Methyl Group | Low | Oxidative degradation (only relevant in aerobic, high-temperature environments).[1] |

Decomposition Mechanisms

The primary decomposition pathway for 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is thermal decarboxylation .[1] This reaction is non-oxidative and generates gaseous CO₂, posing a pressurization hazard in closed vessels.[1]

Mechanistic Pathway: Zwitterionic Decarboxylation

Unlike simple benzoic acids, pyrimidine acids often decarboxylate via a zwitterionic intermediate.[1] The nitrogen atoms in the pyrimidine ring can accept a proton from the carboxylic acid, lowering the activation energy for the C-C bond cleavage.

Figure 1: Predicted Decarboxylation Pathway

Caption: Thermal decarboxylation pathway driven by the electron-deficient pyrimidine core.[1]

Recommended Characterization Strategy

Since specific thermal data for this CAS number is often absent in public databases, researchers must generate empirical data using a "Read-Across" validation strategy.[1]

Phase 1: Screening (DSC & TGA)

Objective: Determine the Onset of Decomposition (

Protocol 1: Differential Scanning Calorimetry (DSC)

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo).[1]

-

Sample Mass: 2–4 mg (Keep low to prevent crucible rupture).

-

Crucible: Gold-plated high-pressure capsules (Critical: Standard aluminum pans may leak CO₂, masking the endotherm/exotherm).[1]

-

Ramp Rate: 5°C/min from 25°C to 300°C.[1]

-

Atmosphere: Nitrogen (50 mL/min).[1]

Protocol 2: Thermogravimetric Analysis (TGA)

-

Objective: Confirm if the DSC event correlates with mass loss (Decarboxylation = Theoretical mass loss of ~24.7%).

-

Calculation:

[1] -

Interpretation: If TGA shows a sharp step of ~25% loss coincident with a DSC event, the mechanism is confirmed as decarboxylation.[1]

Phase 2: Hazard Assessment (ARC)

Objective: Assess thermal runaway potential for scale-up (>100g).[1]

Protocol 3: Accelerating Rate Calorimetry (ARC)

-

Mode: Heat-Wait-Search (HWS).[1]

-

Start Temp: 50°C below DSC

. -

Sensitivity: 0.02°C/min threshold.

-

Output: Calculate

(Time to maximum rate = 24 hours) to define the "Point of No Return" for storage.

Experimental Workflow: Thermal Stability Validation

This workflow ensures that no assumptions are made regarding the compound's safety profile before scale-up.[1]

Figure 2: Thermal Characterization Decision Tree

Caption: Step-by-step logic for validating thermal safety before bulk processing.

Handling and Storage Guidelines

Based on the structural analysis and general behavior of pyrimidine-5-carboxylic acids, the following "Best Practices" are recommended until specific empirical data is generated.

Storage Conditions

-

Temperature: Store at 2–8°C . While likely stable at room temperature, refrigeration minimizes the risk of slow, autocatalytic decarboxylation over months.

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Moisture can catalyze proton-transfer mechanisms that facilitate decomposition.[1]

-

Container: Amber glass or HDPE. Avoid metals (Fe, Cu) which can act as Lewis acids and lower the decarboxylation barrier.

Process Safety Limits

References

-

Canadian Science Publishing. (2025).[1] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids. 6

-

Master Organic Chemistry. (2022). Decarboxylation Mechanisms and Thermal Elimination. 5

-

Echemi. (2024).[1] Safety Data Sheet: 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid. 1

-

NIH/PubMed. (2024).[1] Understanding the decomposition reaction mechanism of cyclopropyl-containing acids. 7

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 954233-05-7 | 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid - Synblock [synblock.com]

- 3. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including several key anticancer drugs.[1][2][3] The novel compound, 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, represents an unexplored molecule within this chemical class. This guide provides a comprehensive, field-proven framework for conducting its initial in vitro cytotoxicity screening. We move beyond simple protocols to instill a strategic approach, emphasizing the causality behind experimental choices to ensure the generation of robust, reliable, and decision-enabling data. This document is intended for researchers, scientists, and drug development professionals tasked with the early-stage evaluation of novel chemical entities.

Foundational Strategy: Establishing a Self-Validating Screening System

The preliminary assessment of a novel compound's cytotoxicity is a critical inflection point in the drug discovery pipeline. A positive "hit" is not merely a low IC50 value; it is a reproducible result, contextualized by a selectivity profile, and generated through a system of orthogonal assays that cross-validate each other. The framework detailed herein is built on this principle of self-validation. We will employ a dual-assay approach targeting distinct cellular processes—metabolic competence and plasma membrane integrity—across a strategically selected panel of human cell lines. This methodology is designed to mitigate the risk of compound-specific artifacts and to provide a multi-dimensional view of the compound's cytotoxic potential from the outset.

Pre-Assay Qualification of the Test Article

Before any biological assessment, the test article itself must be rigorously characterized to ensure data integrity. The accuracy of all subsequent results is contingent upon the precise and reproducible preparation of the compound.

2.1. Compound Identity and Handling

-

Compound: 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

-

CAS Number: 954233-05-7

-

Molecular Formula: C9H10N2O2

-

Molecular Weight: 178.19 g/mol

-

Handling Precautions: Handle in accordance with good industrial hygiene and safety practices. Ensure adequate ventilation and use personal protective equipment (PPE), including safety goggles and gloves.

2.2. Critical Protocol: Solubility and Stock Solution Preparation

The objective is to prepare a high-concentration, sterile-filtered stock solution in a vehicle that is miscible with cell culture media and non-toxic at its final working concentration. Dimethyl sulfoxide (DMSO) is the standard vehicle for this purpose.

-

Solubility Testing: Begin by determining the solubility of the compound in 100% DMSO. Aim for a concentration of at least 10 mM. This provides a sufficiently concentrated stock to perform a wide range of dose-response experiments without introducing excessive vehicle concentrations into the assay wells.

-

Stock Solution Preparation (Example for 10 mM):

-

Weigh out 1.782 mg of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid.

-

Add 1.0 mL of high-purity, sterile DMSO.

-

Vortex or sonicate at room temperature until the compound is fully dissolved. A brief warming to 37°C may be employed if necessary.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

-

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

-

Vehicle Control Justification: The final concentration of DMSO in the culture medium should ideally be ≤0.5% and must not exceed 1%. It is imperative that all experimental wells, including untreated controls, contain the same final concentration of the vehicle as the highest dose of the test compound. This practice isolates the effect of the compound from any potential effects of the solvent.

The In Vitro Model: Strategic Selection of Cell Lines

The choice of cell lines is a critical determinant of the relevance and scope of the screening data. A well-conceived panel should provide insights into both potency and selectivity.[4][5] We recommend a starting panel that includes cancer cell lines from diverse origins and a non-malignant cell line to establish a preliminary therapeutic window.

Recommended Starting Panel:

| Cell Line | Type | Rationale |

| MCF-7 | Breast Adenocarcinoma | A well-characterized, estrogen-receptor-positive luminal A breast cancer model. Commonly used as a benchmark in anticancer screening. |

| A549 | Lung Carcinoma | A representative model for non-small cell lung cancer, a major indication in oncology.[6] |

| HCT-116 | Colorectal Carcinoma | A model for colon cancer, representing a different major solid tumor type. |

| HEK-293 | Human Embryonic Kidney | A non-cancerous cell line widely used as a control to assess general cytotoxicity and determine the selectivity index of a compound.[4] |

-

Expertise Insight: No single cell line can represent the heterogeneity of human cancer.[5] This diverse panel provides a broader initial assessment. If the compound shows activity, the panel can be expanded based on genomic data or specific therapeutic hypotheses.

Orthogonal Cytotoxicity Assessment: Principles and Protocols

To build a trustworthy dataset, we will utilize two distinct assays. This approach ensures that the observed effect is not an artifact of a specific detection chemistry. The metabolic assay (MTT) measures cellular redox activity as a surrogate for viability, while the membrane integrity assay (LDH) directly quantifies cell death via lysis.

4.1. Overall Experimental Workflow

The general workflow for the preliminary screen is a multi-day process involving cell culture, treatment, and subsequent analysis using the selected assays.

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.[7][8][9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

-

Compound Treatment: Prepare a series of 2x concentrated dilutions of the test compound in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: At the end of the incubation period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[10]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Assay 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[13] The amount of color is directly proportional to the number of lysed cells.

Detailed Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is highly efficient to run both assays in parallel from the same set of treated cell plates.

-

Controls: In addition to the vehicle control, prepare two essential controls for the LDH assay:

-

Maximum LDH Release Control: Lyse a set of untreated wells by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation. This represents 100% cytotoxicity.

-

Spontaneous LDH Release Control: Use untreated, non-lysed cells. This represents baseline cell death.

-

-

Sample Collection: At the end of the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.

-

Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox-ONE™ or similar). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Reaction Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 25 µL of the provided Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 490 nm using a microplate reader.[13][14]

Data Analysis and Interpretation: From Raw Data to Actionable Insights

5.1. Calculation of Percent Viability/Cytotoxicity

-

For MTT Assay:

-

Percent Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

-

-

For LDH Assay:

-

Percent Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

-

5.2. Dose-Response Curves and IC50 Determination

-

Plot the Data: For each cell line and time point, plot the percent viability (or cytotoxicity) on the y-axis against the log of the compound concentration on the x-axis.

-

Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin, or R) to fit the data to a non-linear regression model (sigmoidal dose-response with variable slope).[17]

-

Calculate IC50: The software will calculate the IC50 value, which is the concentration that corresponds to 50% on the y-axis.

5.3. Data Presentation and Interpretation

Summarize the calculated IC50 values in a clear, concise table.

Table 1: Hypothetical IC50 Values (µM) for 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

| Cell Line | Type | IC50 at 48h (µM) | IC50 at 72h (µM) | Selectivity Index (72h) |

| MCF-7 | Breast Cancer | 15.2 | 8.5 | 5.9 |

| A549 | Lung Cancer | 22.8 | 12.1 | 4.1 |

| HCT-116 | Colon Cancer | > 100 | 75.4 | 0.7 |

| HEK-293 | Non-Cancerous | > 100 | 50.1 | 1.0 |

Interpreting the Results:

-

Potency: A lower IC50 value indicates higher potency.[18] In the hypothetical data above, the compound is most potent against the MCF-7 cell line.

-

Selectivity Index (SI): This crucial metric provides an early indication of a potential therapeutic window. It is calculated as:

-

SI = IC50 in non-cancerous cells / IC50 in cancer cells

-

An SI value > 2 is generally considered promising, indicating the compound is at least twice as toxic to the cancer cells as it is to the normal cells.[19] In our example, the compound shows favorable selectivity for MCF-7 and A549 cells.

-

Conclusion

This guide outlines a robust, multi-faceted strategy for the preliminary cytotoxicity screening of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid. By integrating principled experimental design, orthogonal assay technologies, and strategic data interpretation, researchers can generate a high-confidence initial dataset. This foundational knowledge is essential for making informed decisions regarding the future development of this novel pyrimidine derivative, whether it be progression to more complex models, chemical optimization, or termination of the project.

References

-

El-Malah, A. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available from: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

Taylor & Francis Online. (n.d.). New Potential Antitumor Pyrimidine Derivatives: Synthesis and Cytotoxicity Evaluation. Available from: [Link]

-

Szymańska, E., et al. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. Available from: [Link]

-

CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

-

Journal of Pharmaceutical, Chemical and Biological Sciences. (2025, April 30). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Available from: [Link]

-

PubMed. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Available from: [Link]

-

National Center for Biotechnology Information. (2017, April 16). Pyrimidine Analogues. LiverTox - NCBI Bookshelf. Available from: [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

-

International Journal of Creative Research Thoughts. (2021, December 12). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. Available from: [Link]

-

Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Available from: [Link]

-

ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Available from: [Link]

-

ResearchGate. (2025, October 17). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Available from: [Link]

-

AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Available from: [Link]

-

CLYTE Technologies. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

-

National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]

-

Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. Available from: [Link]

-

YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Available from: [Link]

-

ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Available from: [Link]

-

Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]

Sources

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. sciensage.info [sciensage.info]

- 4. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. clyte.tech [clyte.tech]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clyte.tech [clyte.tech]

- 16. clyte.tech [clyte.tech]

- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]

Navigating the 2-Cyclopropylpyrimidine Scaffold: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The 2-cyclopropylpyrimidine moiety represents a privileged structural motif in modern medicinal chemistry, serving as a superior bioisostere for isopropyl and ethyl groups. Its unique value lies in the cyclopropyl "magic" effect : the ability to impart metabolic stability by blocking cytochrome P450 (CYP450) oxidation sites while simultaneously increasing conformational rigidity and modulating lipophilicity (LogP).

This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of 2-cyclopropylpyrimidine derivatives. It moves beyond basic literature reviews to offer actionable protocols and SAR (Structure-Activity Relationship) strategies for drug discovery professionals.

The Pharmacophore: Why 2-Cyclopropylpyrimidine?

Bioisosterism and Metabolic Shielding

In hit-to-lead optimization, the isopropyl group is often a metabolic liability due to facile oxidation at the tertiary benzylic-like carbon. Replacing an isopropyl group with a cyclopropyl ring often yields the following advantages:

-

Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkanes (~98 kcal/mol), making them resistant to CYP-mediated hydroxylation [1].

-

Sigma-Conjugation: The cyclopropyl group acts as a weak electron donor via

hyperconjugation, subtly altering the electron density of the pyrimidine ring without the steric bulk of a tert-butyl group. -

Conformational Lock: The specific bond angles (60°) and the barrier to rotation induce a preferred conformation, often pre-organizing the ligand for receptor binding and reducing the entropic penalty upon binding.

Physicochemical Profiling

| Property | Isopropyl-Pyrimidine | 2-Cyclopropyl-Pyrimidine | Impact |

| LogP | High | Moderate (-0.4 unit shift) | Improved solubility and lower promiscuity. |

| Metabolic Clearance | High (CYP3A4 substrate) | Low | Extended half-life ( |

| pKa (N1/N3) | ~1.5 - 2.0 | ~1.8 - 2.3 | Slight basicity modulation affects solubility. |

Synthetic Architectures

To explore this chemical space, two primary synthetic routes are employed: De Novo Ring Construction (Route A) and Late-Stage Functionalization (Route B).

Route A: The Amidine Condensation (Standard of Care)

This is the most robust method for generating the 2-cyclopropylpyrimidine core on a multigram scale. It relies on the condensation of cyclopropanecarboxamidine with 1,3-dicarbonyl equivalents.

Protocol 1: Synthesis of 2-Cyclopropyl-4-hydroxypyrimidine

-

Precursor: Cyclopropanecarboxamidine HCl (commercially available or synthesized from cyclopropanecarbonitrile).

-

Reagents: Ethyl acetoacetate (for 6-methyl derivatives) or malondialdehyde equivalents.

-

Solvent: Ethanol (EtOH) or Methanol (MeOH).

-

Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).

Step-by-Step Methodology:

-

Activation: Charge a dry flask with anhydrous EtOH (10 V) and add Na metal (2.5 eq) portion-wise to generate fresh NaOEt.

-

Free Basing: Add Cyclopropanecarboxamidine HCl (1.0 eq) to the solution. Stir for 30 min at RT to release the free amidine.

-

Condensation: Dropwise add the

-keto ester (e.g., ethyl acetoacetate, 1.1 eq). -

Cyclization: Reflux the mixture for 6–12 hours. Monitor by LCMS (Look for M+1 = 151 for methyl derivative).

-

Workup: Concentrate in vacuo. Dissolve residue in minimal water and acidify to pH 4–5 with glacial acetic acid. The product, 2-cyclopropyl-6-methylpyrimidin-4(3H)-one , will precipitate. Filter and dry.

Route B: The Chloropyrimidine Divergence

Once the pyrimidinone is formed, it serves as a branch point for diverse chemical space exploration via the 2-cyclopropyl-4-chloropyrimidine intermediate.

Protocol 2: Chlorination and Suzuki Coupling

-

Chlorination: Treat the pyrimidinone (from Protocol 1) with

(neat or in toluene) and a catalytic amount of DMF. Reflux for 2 hours. Quench carefully on ice. Extract with DCM to yield 4-chloro-2-cyclopropyl-6-methylpyrimidine . -

Suzuki-Miyaura Coupling:

-

Substrate: 4-chloro-2-cyclopropyl-6-methylpyrimidine (1.0 eq).

-

Partner: Aryl boronic acid (1.2 eq).

-

Catalyst:

(5 mol%). -

Base:

(2M aq, 3.0 eq). -

Solvent: 1,4-Dioxane.

-

Conditions: Microwave irradiation at 110°C for 30 min.

-

Visualization: Synthetic Workflow & SAR Logic

The following diagram illustrates the decision tree for synthesizing these derivatives and the SAR logic applied during lead optimization.

Caption: Figure 1. Synthetic decision tree for accessing 2-cyclopropylpyrimidine chemical space. Route A is preferred for scaffold generation; Route B allows for rapid library expansion at the 4-position.

Case Study: Metabolic Optimization in Kinase Inhibitors

The Challenge

Consider a hypothetical p38 MAP kinase inhibitor program. The lead compound, possessing a 2-isopropylpyrimidine core, exhibits excellent potency (

The Solution: Cyclopropyl Switch

By substituting the isopropyl group with a cyclopropyl ring:

-

Synthesis: The team utilizes Protocol 1 (above), condensing cyclopropanecarboxamidine with the appropriate keto-ester.

-

Result:

-

Potency: Maintained (

). The cyclopropyl group fits the hydrophobic pocket previously occupied by the isopropyl group. -

Stability:

drops to -

Selectivity: The slight reduction in lipophilicity decreases off-target binding to CYP isoforms.

-

This strategy mirrors successful optimizations seen in drugs like Pitavastatin (utilizing a cyclopropyl-quinoline) and various preclinical candidates targeting JAK and IDO1 pathways [2, 3].

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Barnes-Seeman, D., et al. (2013). The role of the cyclopropyl group in drug discovery and development. Current Topics in Medicinal Chemistry. Link

-

Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses comparative lipophilicity and stability of cyclopropyl vs. oxetanyl/isopropyl). Link

-

Organic Syntheses. (1955). 2-Chloropyrimidine.[3] Org.[4] Synth. 35,[5][6][7] 34. (Foundational protocol for chloropyrimidine handling). Link

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Reactivity profile of the cyclopropyl group on the pyrimidine ring

An In-Depth Technical Guide to the Reactivity Profile of the Cyclopropyl Group on the Pyrimidine Ring

Authored by: A Senior Application Scientist

Abstract